molecular formula C18H26ClNO5 B4041589 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4041589
M. Wt: 371.9 g/mol
InChI Key: VBNKWIKXNYIDNL-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is a chemical compound that combines a piperidine derivative with oxalic acid

Scientific Research Applications

1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could interact with biological targets via its piperidine ring, as many biologically active molecules contain this motif .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemical compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be investigated for various applications, given the prevalence of the piperidine ring in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine typically involves the reaction of 4-chloro-2,3-dimethylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-chloro-2,3-dimethylphenoxy)ethylamine. This intermediate is then reacted with 3-methylpiperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]piperazine oxalate
  • 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-4-(ethoxycarbonyl)piperidinium

Comparison: Compared to similar compounds, 1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c1-12-5-4-8-18(11-12)9-10-19-16-7-6-15(17)13(2)14(16)3;3-1(4)2(5)6/h6-7,12H,4-5,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNKWIKXNYIDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=C(C(=C(C=C2)Cl)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
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1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
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1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Reactant of Route 4
1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

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